molecular formula C18H18O8 B8531500 Bis[2-(acryloyloxy)ethyl] benzene-1,3-dicarboxylate CAS No. 61757-22-0

Bis[2-(acryloyloxy)ethyl] benzene-1,3-dicarboxylate

Cat. No. B8531500
CAS RN: 61757-22-0
M. Wt: 362.3 g/mol
InChI Key: HDJMEHGFRSOUQF-UHFFFAOYSA-N
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Description

Bis[2-(acryloyloxy)ethyl] benzene-1,3-dicarboxylate is a useful research compound. Its molecular formula is C18H18O8 and its molecular weight is 362.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis[2-(acryloyloxy)ethyl] benzene-1,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis[2-(acryloyloxy)ethyl] benzene-1,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61757-22-0

Product Name

Bis[2-(acryloyloxy)ethyl] benzene-1,3-dicarboxylate

Molecular Formula

C18H18O8

Molecular Weight

362.3 g/mol

IUPAC Name

bis(2-prop-2-enoyloxyethyl) benzene-1,3-dicarboxylate

InChI

InChI=1S/C18H18O8/c1-3-15(19)23-8-10-25-17(21)13-6-5-7-14(12-13)18(22)26-11-9-24-16(20)4-2/h3-7,12H,1-2,8-11H2

InChI Key

HDJMEHGFRSOUQF-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOC(=O)C1=CC(=CC=C1)C(=O)OCCOC(=O)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 ml round-bottom flask was initially charged with 64.1 g of hydroxyethyl acrylate in 100 ml of pyridine/toluene (1:1, v/v) together with 0.1 g of 2,6-di-tert-butyl-4-methylphenol at 0° C., and 56.1 g of isophthaloyl chloride were slowly added dropwise. The mixture was stirred at room temperature until the hydroxyethyl acrylate content had fallen below 0.1%. Thereafter, the mixture was poured onto 0.5 l of ice-water and acidified with 1 N aqueous hydrochloric acid. The aqueous phase was extracted three times with 0.5 l each time of tert-butyl methyl ether. The organic phase was washed with 10% sodium hydrogencarbonate solution, dried over sodium sulfate and filtered. Another 0.1 g of 2,6-di-tert-butyl-4-methylphenol was added and the organic solvent was distilled off. The product was obtained as a colorless oil.
Quantity
64.1 g
Type
reactant
Reaction Step One
Name
pyridine toluene
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
56.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0.5 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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